molecular formula C13H18N2O B13300150 4-(Aminomethyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one

4-(Aminomethyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B13300150
M. Wt: 218.29 g/mol
InChI Key: OZZSLNYCOOJYBS-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one is a complex organic compound featuring a quinoline core structure. This compound is characterized by the presence of an aminomethyl group at the 4-position and an isopropyl group at the 6-position. The tetrahydroquinolin-2-one moiety is a significant structural motif in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of steps including alkylation, cyclization, and functional group transformations. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Industrial synthesis often employs robust catalysts and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at specific positions on the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

4-(Aminomethyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or receptor binding.

    Medicine: The compound’s structural similarity to bioactive molecules makes it a candidate for drug development. It is explored for its potential therapeutic effects in various diseases.

    Industry: In the industrial sector, the compound may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with biological targets, while the quinoline core may engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: Shares the aminomethyl group but has a different core structure.

    6-(Propan-2-yl)quinoline: Similar core structure but lacks the aminomethyl group.

    1,2,3,4-Tetrahydroquinolin-2-one: Lacks both the aminomethyl and isopropyl groups.

Uniqueness

4-(Aminomethyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one is unique due to the combination of its functional groups and core structure This unique combination imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

4-(aminomethyl)-6-propan-2-yl-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C13H18N2O/c1-8(2)9-3-4-12-11(5-9)10(7-14)6-13(16)15-12/h3-5,8,10H,6-7,14H2,1-2H3,(H,15,16)

InChI Key

OZZSLNYCOOJYBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)NC(=O)CC2CN

Origin of Product

United States

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